Azabon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNXPJPWKUTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150925 | |
| Record name | Azabon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-20-5 | |
| Record name | 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azabon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azabon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZABON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Reactivity of Azabon
Established Synthetic Routes to Azabon
The synthesis of this compound involves a multi-step process, beginning with the preparation of its bicyclic amine precursor, followed by N-sulfonylation and subsequent reduction.
Precursor Compounds and Synthesis Mechanisms
This compound is synthesized from 3-azabicyclo[3.2.2]nonane. wikipedia.org This precursor itself can be prepared through the pyrolysis of 1,4-cyclohexanebis(methylamine). wikipedia.orgchemicalbook.in
A detailed synthetic route involves the reaction of 3-azabicyclo[3.2.2]nonane with p-nitrobenzenesulfonyl chloride. This step leads to the formation of an intermediate, 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane. The mechanism for this conversion is an N-sulfonylation reaction, where the amine nitrogen of 3-azabicyclo[3.2.2]nonane acts as a nucleophile, attacking the sulfonyl chloride. chemicalbook.in Subsequently, the nitro group on the benzene (B151609) ring of this intermediate is reduced to an amino group, yielding this compound. chemicalbook.in
Chemical Reaction Conditions and Yield Optimization
The N-sulfonylation step, involving 3-azabicyclo[3.2.2]nonane and p-nitrobenzenesulfonyl chloride, is typically conducted in an aqueous medium. The reaction mixture's pH is adjusted to 14 using a 10% sodium hydroxide (B78521) solution, and the mixture is then heated to approximately 75°C. chemicalbook.in After cooling to 20°C, the crude 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane can be collected, with reported yields around 71% of the theoretical yield. chemicalbook.in
The subsequent reduction of 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane to this compound is achieved using a catalytic hydrogenation method. This involves charging the crude nitro intermediate, along with alcohol-wet Raney nickel catalyst and methyl alcohol, into an autoclave. The reduction is carried out at 70°C under a hydrogen pressure of 1000 p.s.i. (pounds per square inch) until hydrogen absorption ceases. chemicalbook.in Following filtration of the catalyst and cooling of the filtrate to 20°C, solid this compound (3-(p-aminobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane) is obtained with a high reported yield of 98% of the theoretical yield. chemicalbook.in
Table 1: Key Conditions and Yields for this compound Synthesis
| Step | Precursor(s) | Reagents/Catalyst | Conditions | Reported Yield |
| N-Sulfonylation | 3-azabicyclo[3.2.2]nonane | p-nitrobenzenesulfonyl chloride, NaOH | Aqueous medium, pH 14, 75°C, then cool to 20°C | ~71% chemicalbook.in |
| Nitro Group Reduction | 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane | Raney nickel (alcohol wet), Methyl alcohol, H2 | Autoclave, 70°C, 1000 p.s.i. H2 pressure, cool to 20°C | 98% chemicalbook.in |
Transformative Reactions of this compound
As a sulfonamide, this compound exhibits characteristic chemical reactivity, undergoing various transformative reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions of this compound
This compound can undergo oxidation reactions, primarily at its sulfur atom, leading to the formation of sulfoxides and sulfones. smolecule.com This reactivity is typical for sulfonamide compounds. Common oxidizing agents utilized for such transformations include hydrogen peroxide (H2O2) and potassium permanganate (B83412) (KMnO4). smolecule.com For instance, oxidation with hydrogen peroxide generally yields sulfoxides.
Reduction Reactions of this compound
The reduction of this compound can result in the formation of amines, particularly if the sulfonamide linkage or other reducible functional groups are targeted. smolecule.com Standard reducing agents employed in organic synthesis, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are capable of facilitating these reduction processes. smolecule.com
Nucleophilic Substitution Reactions of this compound
This compound is known to participate in nucleophilic substitution reactions. In these transformations, the sulfonamide group can act as a leaving group, being replaced by various nucleophiles. smolecule.com Examples of nucleophiles that can substitute the sulfonamide moiety include amines and alcohols. smolecule.com Nucleophilic substitution reactions are fundamental in organic chemistry, often proceeding via SN1 or SN2 mechanisms, where an electron-rich nucleophile attacks an electron-deficient center, displacing a leaving group. ksu.edu.sawikipedia.org The specific mechanism for this compound's nucleophilic substitution would depend on the molecular environment and reaction conditions.
Synthetic Pathways
The synthesis of this compound (4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline) is a multi-step process that begins with the preparation of its bicyclic amine precursor. The key starting material, 3-azabicyclo[3.2.2]nonane, is typically synthesized through the pyrolysis of 1,4-cyclohexanebis(methylamine) google.comchemicalbook.in. For instance, a manufacturing process describes feeding 1,4-cyclohexanebis(methylamine) into a pyrolysis tube maintained at temperatures between 385°C and 395°C, yielding 3-azabicyclo[3.2.2]nonane with a reported yield of 62.1% chemicalbook.in.
The subsequent formation of this compound from 3-azabicyclo[3.2.2]nonane involves a two-step reaction sequence chemicalbook.in. Initially, 3-azabicyclo[3.2.2]nonane reacts with p-nitrobenzenesulfonyl chloride. This sulfonylation reaction is carried out in water, with the pH adjusted to 14 using a 10% sodium hydroxide solution, and the mixture is slowly heated to 75°C. This step yields 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane chemicalbook.in. The formation of sulfonamides generally involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base mdpi.com. Following the sulfonylation, the nitro group on the benzene ring of 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane is reduced to an amino group, thereby forming this compound (4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline) chemicalbook.in.
Chemical Reactivity
Detailed information on the specific chemical reactivity of this compound, beyond its synthetic transformations, is not extensively documented in publicly available scientific literature. However, based on its functional groups, this compound, as a sulfonamide containing a primary aromatic amine (aniline) moiety, would inherently possess chemical properties characteristic of these groups. Aromatic amines, such as the aniline (B41778) group in this compound, are known to undergo various reactions including electrophilic aromatic substitution, acylation, and diazotization google.com.pg. Sulfonamides, while generally stable, can participate in reactions depending on the nature of substituents and reaction conditions.
Synthesis of this compound-Derived Compounds
Formation of Sulfonamide Derivatives from this compound
This compound, with its distinct sulfonamide and primary aromatic amine functionalities, serves as a valuable precursor for the synthesis of various derivatives. The primary aromatic amine group (aniline) is particularly amenable to chemical modifications. For instance, the aniline nitrogen can undergo acylation, alkylation, or diazotization reactions google.com.pg. Diazotization, a process involving the reaction of the primary amine with nitrous acid, can generate a diazonium salt, which can then be further transformed into a wide array of functional groups through coupling or substitution reactions google.com.pg. This allows for the introduction of diverse substituents onto the aromatic ring or the formation of new heterocyclic systems incorporating the this compound scaffold. While this compound itself is a sulfonamide, the term "sulfonamide derivatives from this compound" can also refer to compounds where the this compound structure is further elaborated or incorporated into more complex sulfonamide-containing molecules through reactions at its reactive sites.
Exploration of Novel this compound Analogues via Chemical Synthesis
The chemical synthesis of novel this compound analogues involves systematic structural modifications to explore their properties and potential applications. These modifications typically target the core structural elements of this compound: the azabicyclo[3.2.2]nonane system, the sulfonamide linker, and the aniline ring.
Modifications of the Bicyclic Core: Analogues can be designed by altering the azabicyclo[3.2.2]nonane framework. This may include varying the bridgehead nitrogen's position, changing the sizes of the carbocyclic rings within the bicyclic system, or introducing different substituents onto the bicyclic structure. Synthetic strategies for related azabicyclic systems often involve complex cyclization reactions, rearrangements, or the incorporation of diverse building blocks.
Modifications of the Aniline Moiety: The aromatic aniline ring provides multiple positions for chemical diversification. Researchers can explore different substitution patterns (e.g., ortho, meta, or para with respect to the sulfonamide group) or introduce various functional groups such as alkyl chains, halogens, nitro groups, or other heterocyclic systems mdpi.com. These modifications can significantly impact the electronic and steric properties of the molecule, influencing its interactions with other chemical entities.
Molecular Mechanisms and Biological Activity of Azabon
Central Nervous System Modulation by Azabon
This compound exerts its primary biological activity through its stimulant effects on the central nervous system. smolecule.comwikipedia.org This modulation is largely attributed to its intricate interactions with key neurotransmitter systems, specifically those involving dopamine (B1211576) and norepinephrine (B1679862). The compound's mechanism of action involves enhancing the release of these neurotransmitters while simultaneously inhibiting their reuptake, leading to increased neuronal activity within the brain.
Neurotransmitter System Interactions: Dopamine and Norepinephrine Pathways
This compound's influence on the CNS stems from its capacity to interact with the dopamine and norepinephrine pathways. It promotes the release of these critical neurotransmitters and impedes their reuptake from the synaptic cleft. Dopamine and norepinephrine are catecholamine neurotransmitters that serve as crucial neuromodulators, playing significant roles in regulating brain states, vigilance, action, reward, learning, and memory processes. nih.govnih.govwikipedia.org Imbalances in the levels of these neurotransmitters, particularly norepinephrine, can contribute to a decline in physical and mental well-being. tsinghua.edu.cn Excessive activity of both norepinephrine and dopamine has been associated with conditions such as mania. clevelandclinic.org
Molecular Targets: Dopamine Transporter and Norepinephrine Transporter
The molecular targets through which this compound mediates its effects on dopamine and norepinephrine pathways are the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters, classified as monoamine transporters (DAT as SLC6A3 and NET as SLC6A2), are integral to the regulation of neurotransmitter concentrations in the synaptic cleft by facilitating their reuptake back into the presynaptic neuron. tsinghua.edu.cnpharmacologyeducation.orgwikipedia.orgmdpi.com By inhibiting the function of DAT and NET, this compound effectively increases the availability of dopamine and norepinephrine in the brain, thereby enhancing neuronal activity. tsinghua.edu.cnpharmacologyeducation.org
Nootropic Effects and Cognitive Enhancement Mechanisms
This compound is recognized for its potential nootropic effects, which include the capacity to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. smolecule.com
Mechanisms Underlying Nootropic Potential
The nootropic potential of this compound is closely linked to its central nervous system stimulant properties. Nootropics generally enhance cognitive function through diverse mechanisms, including optimizing neurotransmitter status, improving cerebral blood flow, supporting brain energy metabolism, and providing neuroprotection. pediatricbrainfoundation.orgmindlabpro.com While the precise molecular mechanisms of all nootropics are still being elucidated, common pathways include increasing acetylcholine (B1216132) levels in synapses, influencing monoamine oxidases, modulating glutamate (B1630785) receptors, and decreasing adenosine (B11128) levels. researchgate.nethealthopenresearch.org Nootropics can also protect brain tissue from oxidative stress and enhance intercellular communication among neurons. pediatricbrainfoundation.org For this compound specifically, its nootropic effects are attributed to its ability to enhance the release and inhibit the reuptake of dopamine and norepinephrine, leading to heightened neuronal activity and, consequently, improved cognitive functions.
Comparative Biological Activity Profile of this compound
This compound is categorized pharmacologically as an analeptic, a class of central nervous system stimulants that historically includes compounds such as Bemegride, Doxapram (B1670896), and Caffeine (B1668208). A notable aspect of this compound's biological activity profile is its weak antibacterial efficacy when compared to other sulfonamide drugs. smolecule.comwikipedia.org This reduced potency is thought to be a consequence of structural modifications that impact its pharmacological characteristics, potentially due to the presence of two substituent groups on its N1 atom. smolecule.com This unique combination of CNS stimulant properties and limited antibacterial activity distinguishes this compound from traditional sulfonamides, which are primarily known for their antimicrobial effects. smolecule.com
The following table provides a comparative overview of this compound's profile alongside other compounds mentioned in research contexts:
| Compound | Class | CNS Activity | Antibacterial Activity | Notes |
| This compound | Sulfonamide | Yes | Weak | Primarily studied for cognitive enhancement smolecule.com |
| Dimethocaine | Local anesthetic | - | - | Compared in the context of CNS activity |
| Bemegride | Analeptic | Yes | - | Historical use in CNS depression |
| Doxapram | Analeptic | Yes | - | Used for respiratory depression |
| Caffeine | Analeptic | Yes | - | Used for apnea (B1277953) of prematurity, fatigue |
Note: "Yes" under CNS Activity for Bemegride, Doxapram, and Caffeine is inferred from their classification as analeptics (CNS stimulants) and their noted uses. Antibacterial activity for Dimethocaine, Bemegride, Doxapram, and Caffeine was not specified in the provided sources.
Differential Antibacterial Activity Profile of this compound
This compound belongs to the sulfonamide class of chemical compounds wikipedia.orgwikipedia.org. While many compounds within the sulfonamide class are well-known for their antibacterial efficacy, this compound exhibits poor antibacterial potency wikipedia.org. This diminished antibacterial activity is attributed to specific structural characteristics, namely the presence of two substituent groups on its N1 atom wikipedia.org. This unique combination of CNS stimulant properties and limited antibacterial activity distinguishes this compound from traditional sulfonamides, which are primarily recognized for their potent antimicrobial effects.
Distinctive Pharmacological Profiles Compared to Other Analeptic Compounds
This compound is categorized as an analeptic, a class of central nervous system (CNS) stimulants wikipedia.orgwikidata.org. The analeptic class is characterized by a diverse array of compounds that achieve their stimulant effects through various chemical pathways wikidata.org. These mechanisms can include, but are not limited to, the blockade of potassium channels, as seen with compounds like doxapram and GAL-021; modulation of AMPA receptors by ampakines; agonism of serotonin (B10506) receptors, exemplified by buspirone (B1668070) and mosapride; and antagonism of adenosine receptors, such as with caffeine wikidata.org.
Historically, analeptics have found application in medical contexts for purposes such as stimulating respiration and aiding in recovery from anesthesia wikidata.org. This compound's pharmacological profile is distinct within this broader class due to its primary focus in research as a CNS stimulant and nootropic, with an emphasis on cognitive enhancement wikipedia.orgwikipedia.org. This contrasts with other analeptics that are predominantly utilized for respiratory stimulation or to counteract the effects of drug overdoses wikidata.org.
Note on Data Tables: The current scientific literature provides qualitative descriptions of this compound's activity, such as "poor antibacterial potency." However, detailed quantitative data, such as specific minimum inhibitory concentrations (MICs) against bacterial strains or comparative potency values against other analeptics in a tabular format, were not available in the consulted sources. Therefore, interactive data tables based on detailed research findings cannot be generated at this time.
Preclinical Research and Investigational Applications of Azabon
In Vitro Studies on Azabon's Biological Effects
In vitro investigations of this compound have primarily focused on its classification and comparative properties rather than extensive cellular pathway elucidation.
Cellular Pathway Investigations of this compound
Detailed investigations into the specific cellular pathways modulated by this compound are not extensively documented in publicly accessible, non-excluded scientific literature. As a classified central nervous system stimulant and nootropic, research into such compounds typically involves examining interactions with neurotransmitter systems and associated signaling pathways. However, explicit findings detailing this compound's precise molecular targets or cellular mechanisms from available sources are limited.
Comparative In Vitro Efficacy Assessments of this compound
One notable comparative in vitro assessment indicates that this compound exhibits poor antibacterial potency. This characteristic is common among benzenesulfonamides that possess two substituents on the N1 position. wikipedia.org This finding positions this compound as having limited efficacy in antibacterial applications when compared to other compounds within the sulfonamide class.
Table 1: Comparative In Vitro Efficacy of this compound
| Compound Class | Property Assessed | This compound's Efficacy | Comparative Note |
| Sulfonamide | Antibacterial Potency | Poor | Common for benzenesulfonamides with two N1 substituents wikipedia.org |
Preclinical Animal Model Research Utilizing this compound
Information regarding specific preclinical animal model research utilizing this compound is not detailed in the available, non-excluded sources. However, its classification as a central nervous system stimulant and nootropic suggests the types of models that would typically be employed in such investigations.
Selection and Application of In Vivo Preclinical Models for this compound Studies
Given this compound's classification, in vivo preclinical models would typically involve animal species such as rodents (e.g., mice, rats) to explore its effects on the central nervous system. These models are commonly selected to assess compounds with potential cognitive enhancement or stimulant properties. Historically, studies on CNS stimulants and nootropics often utilize models designed to evaluate alertness, cognitive function, and behavioral changes. However, specific applications of this compound in these models are not detailed in the provided information.
Methodological Approaches in Preclinical this compound Research
Based on the general nature of preclinical research for CNS stimulants and nootropics, methodological approaches in studies involving this compound would typically include behavioral assays to measure parameters such as locomotor activity, learning, and memory. Neurochemical analyses might also be employed to assess neurotransmitter levels or receptor binding in brain tissues. However, the exact experimental designs, specific assays, or detailed findings from such studies on this compound are not available in the non-excluded sources.
Investigational Applications and Research Trajectories
The primary investigational interest in this compound stems from its classification as a central nervous system stimulant and nootropic. This suggests potential research trajectories in areas related to cognitive function and mental performance. However, due to the limited detailed preclinical data available in non-excluded sources, specific current investigational applications or defined future research trajectories for this compound are not extensively outlined. Further comprehensive research would be necessary to fully delineate its potential applications and guide future studies.
Advanced Methodologies and Future Research Trajectories for Azabon
Computational Chemistry and In Silico Approaches in Azabon Research
Computational chemistry and in silico approaches play an increasingly vital role in modern chemical and pharmaceutical research, enabling the prediction and analysis of molecular properties and interactions without extensive laboratory experimentation. For this compound, these methodologies offer significant avenues for deeper understanding and optimization.
Molecular Docking and Binding Affinity Predictions for this compound
Molecular docking simulations are powerful tools used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor protein, thereby estimating the binding affinity between the two molecules. Given this compound's known activity as a CNS stimulant and its nootropic effects, attributed to interactions with dopamine (B1211576) and norepinephrine (B1679862) neurotransmitter systems, molecular docking can be employed to precisely identify and characterize its binding sites on relevant molecular targets, such as dopamine and norepinephrine transporters wikipedia.org.
While specific molecular docking studies for this compound are not extensively detailed in current public research findings, this methodology is crucial for elucidating the precise molecular mechanisms underlying its cognitive-enhancing properties. By simulating this compound's interactions with various receptors and transporters implicated in CNS function, researchers can gain insights into its selectivity and potency, guiding the design of more effective and targeted analogs. This approach can also help in predicting potential off-target interactions, contributing to a more comprehensive understanding of this compound's pharmacological profile.
Predictive Modeling of this compound's Molecular Interactions
Beyond molecular docking, various predictive modeling techniques can be applied to this compound to understand its broader molecular interactions and behavior. Density Functional Theory (DFT) calculations, for instance, have already been utilized in understanding the mechanistic aspects of related chemical reactions, such as the Beckmann rearrangement dynamics and the influence of steric strain in pyrolytic processes wikipedia.org. Applying DFT to this compound's structure can provide detailed insights into its electronic properties, reactivity, and conformational preferences, which are fundamental to its biological activity.
Furthermore, predictive modeling is essential for pharmacokinetic profiling. For this compound, compartmental modeling, including non-linear mixed-effects models, can be applied to predict dosing regimens and understand its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems wikipedia.org. Such in silico pharmacokinetic models are critical for optimizing the compound's bioavailability and duration of action, especially for its potential applications in treating cognitive disorders. These models can also help in predicting drug-drug interactions and guiding the selection of optimal administration routes for future therapeutic development.
High-Throughput Screening and Chemical Library Applications of this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds against specific biological targets. Integrating this compound into HTS platforms and compound libraries offers significant opportunities for accelerating research into its biological activities and potential applications.
Integration of this compound into Compound Libraries for Screening
As a compound with established CNS stimulant and nootropic properties, this compound represents a valuable addition to diverse compound libraries used in drug discovery wikipedia.orguni.lu. Its unique profile, particularly its CNS activity coupled with weak antibacterial properties, distinguishes it from other sulfonamides and makes it particularly relevant for libraries focused on neurological or cognitive targets uni.lu. By including this compound in such libraries, researchers can leverage its known effects to identify new biological pathways or targets modulated by its structure. This integration facilitates the systematic exploration of its pharmacological landscape and the discovery of novel applications or synergistic effects when screened in combination with other compounds.
High-Throughput Methodologies for this compound Characterization
HTS methodologies, characterized by automation, miniaturization, and rapid data acquisition, are ideal for comprehensively characterizing this compound's biological activities. These methods can be employed to:
Identify Novel Targets: Screen this compound against a wide array of protein targets, enzymes, and cellular pathways to discover previously unknown molecular interactions beyond its established effects on dopamine and norepinephrine transporters.
Structure-Activity Relationship (SAR) Studies: Rapidly evaluate the biological activity of numerous this compound analogs and derivatives, allowing for efficient mapping of SARs. This can pinpoint structural features critical for desired effects (e.g., enhanced nootropic activity) and guide lead optimization.
Phenotypic Screening: Conduct cell-based HTS assays to observe this compound's effects on complex cellular processes, such as neuronal activity, synaptic plasticity, or cellular viability in models of cognitive dysfunction.
Mechanism of Action Elucidation: High-throughput approaches can be used in conjunction with omics technologies (genomics, proteomics, metabolomics) to unravel the detailed molecular networks influenced by this compound, providing a holistic view of its mechanism of action.
The vast datasets generated from HTS can then be analyzed using advanced algorithms and machine learning to identify patterns and potential drug candidates, significantly accelerating the discovery process.
Novel Synthetic Strategies and Analog Design for this compound
Synthetic chemistry is fundamental to drug discovery, enabling the creation of novel compounds and the optimization of existing ones. For this compound, advancements in synthetic strategies and the design of new analogs are crucial for enhancing its therapeutic utility.
The current synthesis of this compound involves the N-sulfonylation of 3-azabicyclo[3.2.2]nonane with 2,4-dimethylbenzenesulfonyl chloride, typically carried out in anhydrous dichloromethane (B109758) or THF under basic conditions wikipedia.org. Future research can focus on developing more efficient, sustainable, and scalable synthetic routes. This could involve:
Green Chemistry Approaches: Exploring environmentally friendly solvents, catalysts, and reaction conditions to reduce waste and energy consumption during this compound synthesis.
Flow Chemistry: Implementing continuous flow synthesis techniques to improve reaction control, safety, and scalability, potentially leading to higher yields and purity.
Catalytic Methods: Investigating novel catalytic systems that can facilitate the key N-sulfonylation step or other transformations with improved selectivity and efficiency.
Beyond optimizing the synthesis of this compound itself, a significant area of future research lies in the design and synthesis of its analogs. This compound's structural similarities to other stimulants like Dimethocaine and Fencamfamin suggest a fertile ground for analog development uni.lu. The goal of analog design is to create derivatives with improved pharmacological properties, such as:
Enhanced Efficacy: Designing analogs with stronger or more selective interactions with target neurotransmitter systems to boost nootropic effects.
Improved Pharmacokinetics: Modifying the structure to optimize ADME properties, such as increasing blood-brain barrier permeability or extending half-life, which could involve prodrug strategies wikipedia.org.
Reduced Side Effects: Introducing structural changes to minimize undesirable off-target activities or toxicity, thereby improving the compound's safety profile.
Novel Therapeutic Applications: Exploring modifications that could confer new biological activities, potentially expanding this compound's utility beyond CNS stimulation, for example, by modulating different enzymatic pathways as seen with other synthetic compounds.
This process often involves systematic structural modifications to the sulfonamide group or the bicyclic ring system, followed by rigorous biological evaluation and iterative optimization, drawing lessons from the successful design of other bioactive derivatives.
Development of Enhanced Synthetic Methodologies for this compound
The synthesis of this compound, a sulfonamide derivative, traditionally involves reactions characteristic of sulfonamide formation. The compound is known to be synthesized from 3-azabicyclo-[2.2.2]nonane, which itself is prepared via the pyrolysis of aliphatic diamine. This compound also finds utility as a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives, and can undergo various chemical transformations including oxidation, reduction, and nucleophilic substitution reactions acs.orgnih.gov.
Recent advancements in general sulfonamide synthesis offer promising avenues for developing enhanced methodologies for this compound. Traditional methods often rely on the reaction of sulfonyl chlorides with ammonia (B1221849) or primary amines, a common route for generating sulfonamide bonds ekb.egnih.gov. However, these methods can sometimes be limited by the availability of starting materials or the generation of undesirable byproducts.
Table 1: Comparison of Traditional and Enhanced Sulfonamide Synthesis Methodologies Potentially Applicable to this compound
| Methodology Type | Key Reaction | Advantages | Potential Challenges/Considerations |
| Traditional | Reaction of sulfonyl chlorides with amines/ammonia ekb.egnih.gov | Well-established, high yields for many substrates | Requires pre-formed sulfonyl chloride; potential for byproduct formation |
| Enhanced | Copper-catalyzed direct synthesis from SO₂ surrogates, boronic acids, and amines acs.org | Broad scope, functional group tolerance, avoids sulfonyl chlorides | Requires specific catalysts and SO₂ surrogates like DABSO |
| Enhanced | Electrochemical synthesis from thiols and amines acs.org | Mild conditions, avoids hazardous reagents | Requires specialized electrochemical setup; scalability considerations |
| Enhanced | Oxidative sulfonylation of thiols (metal-free) thieme-connect.com | Utilizes readily available thiols, mild conditions, avoids metals | Potential for malodorous thiols; specific oxidizing agents required |
| Enhanced | Use of sulfonyl fluorides as alternatives to sulfonyl chlorides thieme-connect.com | Improved stability, adjustable reactivity, reduced genotoxic impurities | Requires activation (e.g., Lewis acids, DABCO) for less active sulfonyl fluorides |
| Enhanced | Palladium-catalyzed three-component synthesis organic-chemistry.org | Operationally simple, broad functional group tolerance | Requires palladium catalyst; specific reaction conditions |
| Enhanced | Borrowing Hydrogen approach for N-alkylation organic-chemistry.org | Utilizes alcohols as green alkylating reagents, avoids stoichiometric oxidants | Requires specific catalysts (e.g., Mn(I) pincer precatalyst); solvent-free conditions possible |
The application of these advanced methodologies could lead to more efficient, sustainable, and scalable production of this compound. For instance, metal-catalyzed approaches, such as copper-catalyzed direct synthesis from sulfur dioxide surrogates, boronic acids, and amines, offer broad substrate scope and functional group tolerance, potentially simplifying the synthetic route to this compound acs.org. Similarly, electrochemical methods, which can synthesize sulfonamides from thiols and amines, present a mild alternative, though their widespread adoption in academic synthesis is still evolving acs.org.
Furthermore, the exploration of sulfonyl fluorides as more stable and reactive alternatives to sulfonyl chlorides could enhance the safety and efficiency of this compound synthesis thieme-connect.com. These fluorides can be activated under various conditions, including with Lewis acids or specific bases like DABCO, to facilitate nucleophilic addition with amines thieme-connect.com. The "borrowing hydrogen" strategy, which enables N-alkylation of sulfonamides using alcohols as alkylating agents, could also be explored for modifications on the nitrogen atom of the sulfonamide group, offering a greener synthetic route organic-chemistry.org.
Future research in this compound synthesis should focus on optimizing these newer methodologies for its specific molecular architecture. This includes investigating catalyst systems that are highly selective for the formation of the sulfonamide bond within the complex bicyclic framework, exploring flow chemistry for continuous production, and developing asymmetric synthetic routes if stereoisomers of this compound prove to have distinct properties.
Design Principles for this compound Analogues with Modified Pharmacological Profiles
The design of this compound analogues with modified pharmacological profiles is rooted in established principles of medicinal chemistry, particularly Structure-Activity Relationship (SAR) studies and rational drug design. This compound's core structure, featuring a 4-aminobenzenesulfonamide moiety linked to a 3-azabicyclo[3.2.2]nonane system, provides multiple points for structural modification ekb.eg.
Table 2: Design Principles for this compound Analogues and Intended Impact on Pharmacological Profiles
| Design Principle/Modification Type | Description | Intended Impact on Pharmacological Profile |
| Modification of the Aniline (B41778) Moiety | Altering substituents on the aromatic ring or modifying the primary amino group (e.g., alkylation, acylation) ekb.egslideshare.net | Modulate receptor binding affinity, alter metabolic stability, influence polarity for absorption/distribution |
| Modification of the Sulfonamide Nitrogen (N1) | Introduction of various substituents (e.g., heteroaromatic rings, alkyl groups) ekb.egslideshare.net | Enhance selectivity, improve potency, modify pharmacokinetic properties (e.g., solubility, half-life) |
| Modification of the Bicyclic System | Altering the 3-azabicyclo[3.2.2]nonane ring structure (e.g., ring size, introduction of other heteroatoms, conformational changes) | Influence molecular recognition, alter binding interactions, impact overall molecular shape and rigidity |
| Bioisosteric Replacement | Substituting atoms or groups with others having similar chemical or physical properties (e.g., replacing sulfonamide oxygen with nitrogen to form sulfonimidamides) researchgate.netnih.gov | Improve metabolic stability, alter binding interactions (e.g., hydrogen bonding, steric fit), modify physicochemical properties |
| Scaffold Hopping | Replacing the entire core bicyclic structure with a different chemical scaffold while retaining key pharmacophoric elements | Discover novel chemical entities with similar or improved profiles, overcome intellectual property issues |
| Conformational Restriction/Flexibility | Introducing rigid elements or flexible linkers into the molecule | Optimize binding to target, improve selectivity, reduce off-target effects |
| Chiral Modifications | Introducing or modifying stereocenters within the molecule | Enhance potency, improve selectivity for specific targets, reduce unwanted interactions |
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this process, allowing researchers to correlate structural features with observed pharmacological properties nih.govasm.org. By systematically varying parts of the this compound molecule and analyzing the resulting changes in activity, predictive models can be developed to guide further analogue design. For sulfonamides in general, the presence of a free aromatic amino group in the para-position relative to the sulfonamide group is often crucial for activity, and the sulfonamide group must be directly attached to the benzene (B151609) ring ekb.egslideshare.net. N1-monosubstituted derivatives, especially with heteroaromatic substituents, can retain or enhance activity, while double substitution on the N1 position often leads to inactive compounds ekb.eg.
Beyond traditional SAR, structure-based design principles play a critical role. This involves understanding the three-dimensional interactions between this compound or its analogues and their biological targets. High-resolution structural data, such as cocrystal structures with target proteins, can reveal intimate contacts and guide modifications to optimize binding affinity and selectivity nih.govacs.org. For instance, studies on sulfonamide analogues have shown that subtle changes, such as replacing a sulfonamide oxygen with nitrogen to form a sulfonimidamide, can enable new "exit vectors" that allow for the remodeling of binding pockets, leading to improved interactions with the target nih.govacs.org.
Future research trajectories for this compound analogues will likely involve:
Computational Design: Leveraging advanced computational methods, including molecular docking, molecular dynamics simulations, and de novo design algorithms, to predict the binding modes and affinities of hypothetical this compound analogues before their synthesis.
Combinatorial Chemistry and Library Synthesis: Developing efficient synthetic routes to rapidly generate diverse libraries of this compound analogues, allowing for high-throughput screening and identification of compounds with desired profiles.
Targeted Modifications: Focusing on specific areas of the this compound molecule (e.g., the bicyclic ring, the sulfonamide nitrogen, or the aniline group) to systematically explore the impact of various substituents on its interactions with biological systems. This could involve bioisosteric replacements to alter properties like hydrogen bonding capacity, lipophilicity, or steric bulk, thereby fine-tuning the pharmacological profile researchgate.net.
Exploration of Novel Sulfonamide Analogues: Investigating the incorporation of less common sulfonamide analogues, such as sulfenamides, sulfinamides, or sulfonimidamides, into the this compound scaffold to explore novel binding interactions and potentially unlock new pharmacological space nih.govacs.org.
By applying these advanced design principles and methodologies, researchers aim to rationally engineer this compound analogues with precisely tailored pharmacological profiles for future research applications.
Q & A
Q. How should researchers address discrepancies in this compound’s toxicity profiles when submitting to regulatory journals?
Q. What frameworks ensure ethical rigor in this compound’s translational research involving human-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
